REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][N:5]([C@H:7]2[CH2:12][CH2:11][C@H:10]([OH:13])[CH2:9][CH2:8]2)[CH:6]=1.[Si:14](Cl)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15].N1C=CN=C1.C(Cl)Cl>CN(C)C1C=CN=CC=1>[C:17]([Si:14]([CH3:16])([CH3:15])[O:13][CH:10]1[CH2:9][CH2:8][CH:7]([N:5]2[CH:6]=[C:2]([I:1])[CH:3]=[N:4]2)[CH2:12][CH2:11]1)([CH3:20])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NN(C1)[C@@H]1CC[C@H](CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=NN(C1)[C@@H]1CC[C@H](CC1)O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
699 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The material was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracting with DCM and sat. NaHCO3
|
Type
|
WASH
|
Details
|
eluting with 3% EtOAc/hexanes
|
Type
|
ADDITION
|
Details
|
The fractions containing the pure product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC1CCC(CC1)N1N=CC(=C1)I)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |